28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL
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Overview
Description
28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL is a complex organic compound with the molecular formula C₃₀H₆₂O₉S. It is characterized by its unique structure, which includes multiple ether and thioether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to etherification and thioetherification reactions. Common reagents used in these reactions include alkyl halides, thiols, and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert ether groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents under inert atmospheres.
Substitution: Amines, thiols; reactions often require catalysts or strong bases to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thioether derivatives
Scientific Research Applications
28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL involves its interaction with molecular targets through its ether and thioether linkages. These linkages can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can modify its structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21,24-Octaoxa-27-thiaheptatriacontan-1-ol: Similar structure but lacks the dimethyl groups.
3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol: Contains fewer ether linkages and no thioether group.
3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol: Contains more ether linkages and hydroxyl groups.
Uniqueness
28,28-Dimethyl-3,6,9,12,15,18,21,24-octaoxa-27-thiaheptatriacontan-1-OL is unique due to its combination of ether and thioether linkages, along with the presence of dimethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5396-47-4 |
---|---|
Molecular Formula |
C30H62O9S |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylundecan-2-ylsulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H62O9S/c1-4-5-6-7-8-9-10-11-30(2,3)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31/h31H,4-29H2,1-3H3 |
InChI Key |
RQDPJHXJFXIAJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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